N-methyl-N-(trifluoromethyl)piperidin-4-amine
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Overview
Description
N-methyl-N-(trifluoromethyl)piperidin-4-amine is a chemical compound with the molecular formula C7H13F3N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(trifluoromethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group into the piperidine ring . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
N-methyl-N-(trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . Its trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(trifluoromethyl)piperidin-4-amine
- 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine
- N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
Uniqueness
N-methyl-N-(trifluoromethyl)piperidin-4-amine is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
N-methyl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H13F3N2/c1-12(7(8,9)10)6-2-4-11-5-3-6/h6,11H,2-5H2,1H3 |
InChI Key |
XAZJKLQQQMRDOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
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